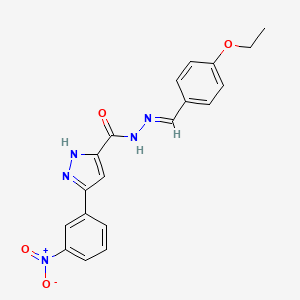![molecular formula C23H12F3N3O6S2 B11675283 (5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11675283.png)
(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、ジニトロフェノキシ基、トリフルオロメチルフェニル基を含むユニークな構造を特徴としています。
準備方法
合成経路と反応条件
(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、塩基の存在下での2-(2,4-ジニトロフェノキシ)ベンズアルデヒドと3-(トリフルオロメチル)アニリンの縮合、続いて酸性条件下でのチオ尿素との環化が含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と特定の溶媒を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器や自動システムの使用は、プロセスの効率性とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、目的の製品を高純度で得ることが可能です。
化学反応の分析
反応の種類
(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬による還元反応は、ニトロ基をアミノ基に変換することができます。
置換: 求核置換反応は、特に強い求核剤の存在下で、芳香環で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: ナトリウムメトキシド、カリウムtert-ブトキシド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、還元はアミノ誘導体をもたらす可能性があります。
科学研究への応用
(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンは、いくつかの科学研究への応用を持っています。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することが可能になり、酵素阻害とタンパク質結合を研究するための潜在的な候補となっています。
医学: 特に、その化学反応性を活用できる疾患の治療における治療薬としての可能性を探るための研究が進行中です。
産業: これは、先端材料の開発や、特殊化学品の合成における前駆体として使用されています。
科学的研究の応用
(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its chemical reactivity can be harnessed.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素やタンパク質に結合し、それらの活性と機能を変化させる可能性があります。ジニトロフェノキシ基とトリフルオロメチル基の存在は、結合親和性と特異性を高めます。関与する経路には、酵素活性の阻害、タンパク質-タンパク質相互作用の破壊、シグナル伝達経路の調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
独自性
類似の化合物と比較して、(5E)-5-{[2-(2,4-ジニトロフェノキシ)フェニル]メチリデン}-2-スルファニリデン-3-[3-(トリフルオロメチル)フェニル]-1,3-チアゾリジン-4-オンは、官能基のユニークな組み合わせによって際立っています。ジニトロフェノキシ基とトリフルオロメチル基の両方の存在は、反応性の向上と結合親和性などの明確な化学的特性をもたらします。これらの特徴により、この化合物は、さまざまな科学的および産業的用途に役立つ価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of both dinitrophenoxy and trifluoromethyl groups imparts distinct chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C23H12F3N3O6S2 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
(5E)-5-[[2-(2,4-dinitrophenoxy)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H12F3N3O6S2/c24-23(25,26)14-5-3-6-15(11-14)27-21(30)20(37-22(27)36)10-13-4-1-2-7-18(13)35-19-9-8-16(28(31)32)12-17(19)29(33)34/h1-12H/b20-10+ |
InChIキー |
QNNHHZLAJDEGDH-KEBDBYFISA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
![2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675206.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11675223.png)
![(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675229.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11675247.png)
![Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11675253.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11675259.png)

![2-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11675274.png)
![Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11675298.png)
